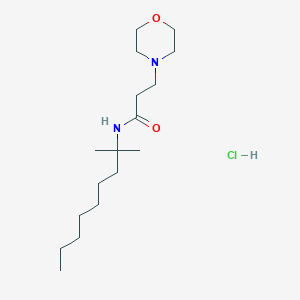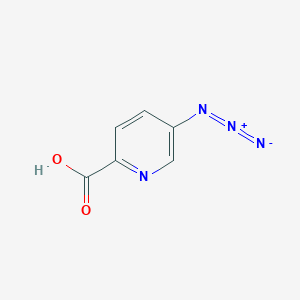![molecular formula C36H45ClN4O4 B025249 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide CAS No. 103576-30-3](/img/structure/B25249.png)
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as BMS-986177 and has shown promising results in scientific studies.
Mechanism Of Action
The mechanism of action of BMS-986177 involves the inhibition of a specific enzyme called Bruton's tyrosine kinase (BTK). This enzyme plays a crucial role in the activation of immune cells, and its inhibition has been shown to be effective in the treatment of various diseases. BMS-986177 binds to the active site of BTK, thereby preventing its activation and downstream signaling.
Biochemical And Physiological Effects
BMS-986177 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and prevent the proliferation of cancer cells. The compound has also been shown to have a favorable safety profile in preclinical studies.
Advantages And Limitations For Lab Experiments
The advantages of using BMS-986177 in lab experiments include its high potency and selectivity for BTK. The compound has also been shown to have low toxicity and favorable pharmacokinetic properties. However, the limitations of using BMS-986177 in lab experiments include the complexity of its synthesis and the need for specialized expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of BMS-986177. These include the evaluation of its efficacy in clinical trials, the identification of potential drug interactions, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential applications of BMS-986177 in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, BMS-986177 is a promising chemical compound that has shown potential applications in the field of medicine. Its mechanism of action involves the inhibition of BTK, and it has been found to be effective in the treatment of various diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential applications in other disease areas.
Synthesis Methods
The synthesis of BMS-986177 involves a series of chemical reactions that are complex and require expertise in organic chemistry. The process involves the use of several chemical reagents, including 2-methylbut-2-ene, 4-chloro-3-cyanophenyl isocyanate, and 3-hydroxy-4-aminophenyl hexanoate. The final product is obtained through a purification process that involves column chromatography.
Scientific Research Applications
BMS-986177 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be effective in the treatment of cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
properties
CAS RN |
103576-30-3 |
|---|---|
Product Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide |
Molecular Formula |
C36H45ClN4O4 |
Molecular Weight |
633.2 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide |
InChI |
InChI=1S/C36H45ClN4O4/c1-8-11-12-32(45-31-18-13-24(35(4,5)9-2)20-27(31)36(6,7)10-3)33(43)39-26-15-17-29(30(42)21-26)41-34(44)40-25-14-16-28(37)23(19-25)22-38/h13-21,32,42H,8-12H2,1-7H3,(H,39,43)(H2,40,41,44) |
InChI Key |
CHOPPMMJIORSTQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



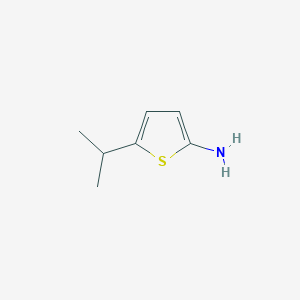
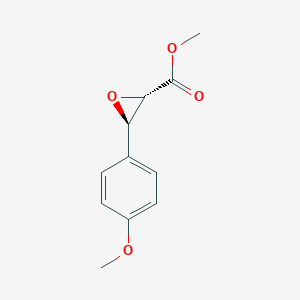
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
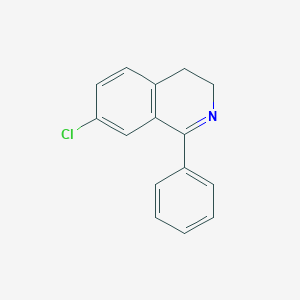
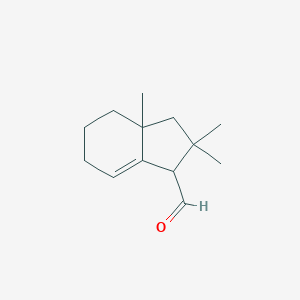
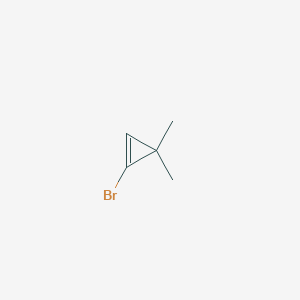

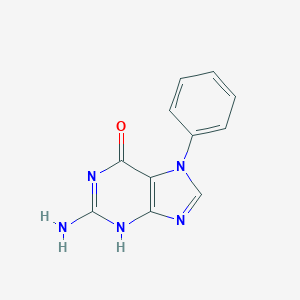
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
